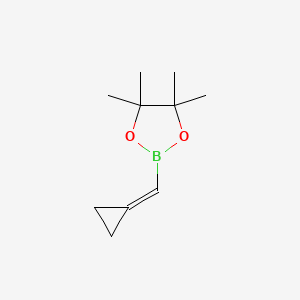
4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one, also known as FNC, is a chemical compound that has been used in scientific research for various purposes. It belongs to the class of chromenone derivatives and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-(3-Fluorophenoxy)-3-nitro-2H-chromen-2-one, a derivative of 3-nitro-2H-chromenes, is involved in various synthetic processes. For instance, a library of 4-(2-hydroxyaryl)-3-nitro-4H-chromenes was synthesized, involving C4-SMe substitution in certain chromen-2-amines, highlighting the flexibility of these compounds in synthetic chemistry (Rao, Geetha, & Kamalraj, 2011). Another study detailed the synthesis of Warfarin and its analogues, demonstrating the utility of chromene derivatives in pharmaceutical synthesis (Alonzi et al., 2014).
Biological and Medicinal Applications
In the field of bioinorganic chemistry, coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and their mixed ligand complexes have been synthesized. These compounds exhibited good cytotoxic activity, suggesting potential applications in cancer therapy (Aiyelabola et al., 2017). Another study identified a specific 3-nitro-2H-chromene as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key player in cancer cell proliferation (Yin et al., 2013).
Chemosensors and Environmental Applications
Chromene derivatives have been utilized in the development of chemosensors. For instance, a study focused on a chemo-sensor based on 2-hydroxy-1-naphthaldehyde and 4-((2-aminophenyl)amino)-3-nitro-2H-chromen-2-one, which demonstrated sequential recognition of Cu2+ and CN− in aqueous solutions (Jo et al., 2014). Additionally, a fluorescent probe based on 4H-chromen-4-one was developed for imaging nitroxyl in living cells, indicating its use in biological and medical research (Zhang et al., 2020).
Eigenschaften
IUPAC Name |
4-(3-fluorophenoxy)-3-nitrochromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FNO5/c16-9-4-3-5-10(8-9)21-14-11-6-1-2-7-12(11)22-15(18)13(14)17(19)20/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVNXRNKJTVUOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])OC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(4-Ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2358624.png)
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2'-oxirane]](/img/structure/B2358627.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2358633.png)
